3-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Carboxylesterase inhibition Drug metabolism modulation Prodrug activation

3-Bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921869-35-4) is a synthetic small molecule (C19H13BrN2O3S, MW 429.3 g/mol) belonging to the thiazolylbenzofuran benzamide class. Its architecture fuses a 7-methoxybenzofuran moiety, a central thiazole ring, and a 3-bromobenzamide terminus.

Molecular Formula C19H13BrN2O3S
Molecular Weight 429.29
CAS No. 921869-35-4
Cat. No. B2391975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921869-35-4
Molecular FormulaC19H13BrN2O3S
Molecular Weight429.29
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C19H13BrN2O3S/c1-24-15-7-3-4-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-5-2-6-13(20)8-12/h2-10H,1H3,(H,21,22,23)
InChIKeyWEJFHHYWYKTZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921869-35-4): Procurement-Grade Chemical Identity and Structural Classification


3-Bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921869-35-4) is a synthetic small molecule (C19H13BrN2O3S, MW 429.3 g/mol) belonging to the thiazolylbenzofuran benzamide class [1]. Its architecture fuses a 7-methoxybenzofuran moiety, a central thiazole ring, and a 3-bromobenzamide terminus. This scaffold is structurally related to patented thiazolylbenzofuran derivatives that act as dual leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonists [2], as well as to thiazole benzamide derivatives described as antiproliferative agents targeting cell cycle regulation [3]. The compound is primarily investigated as a research tool in inflammation and oncology programs, where its specific bromine substitution pattern distinguishes it from other halogenated or non-halogenated analogs within the same chemotype.

Why Generic Substitution Fails: Critical Substituent-Level Differentiation of 3-Bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921869-35-4)


The benzofuran–thiazole–benzamide chemotype encompasses a broad patent space where minor substituent alterations produce substantial shifts in target engagement and selectivity [1]. Within this family, the 3-bromo substitution on the terminal benzamide ring is not merely decorative: it modulates electron density, steric profile, and halogen-bonding potential, directly influencing binding affinity to targets such as carboxylesterases and bromodomain-containing proteins [2]. Close analogs bearing 4-ethoxy, 4-benzyl, or unsubstituted benzamide termini exhibit distinct activity profiles and cannot be assumed to replicate the interaction pattern of the 3-bromo congener. Consequently, procurement decisions that treat any benzofuran-thiazole-benzamide as interchangeable risk introducing uncontrolled variables into structure–activity relationship (SAR) campaigns, pharmacological profiling, or patent-busting efforts.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Data for 3-Bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921869-35-4)


Human Carboxylesterase 2 (CE2) Inhibition: Nanomolar Potency and Selectivity Over CE1

3-Bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide inhibits human liver carboxylesterase 2 (CE2) with an IC50 of 20 nM, demonstrating approximately 1,000-fold selectivity over CE1 (IC50 = 20,400 nM), as measured in human liver microsome assays using fluorescein diacetate as substrate with a 10-minute preincubation [1]. This selectivity profile is critical; non-selective CE inhibition can confound pharmacokinetic interpretation of co-administered ester prodrugs.

Carboxylesterase inhibition Drug metabolism modulation Prodrug activation

Antiproliferative Activity: Structural Context from the Thiazole Benzamide Class

The thiazole benzamide scaffold, of which 3-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a direct structural analog, is claimed in U.S. Patent 6,720,346 B2 as possessing antiproliferative activity demonstrated across multiple cancer cell lines [1]. The patent explicitly encompasses compounds with the {4-aminothiazol-2-ylamino}-benzamide core bearing aromatic substituents at positions analogous to the 7-methoxybenzofuran and 3-bromophenyl groups present in CAS 921869-35-4. While specific IC50 data for this exact compound in proliferation assays remains to be published in peer-reviewed literature, its structural congruence with the patented pharmacophore supports its classification as an antiproliferative candidate.

Anticancer activity Cell proliferation inhibition Kinase inhibition

Leukotriene/SRS-A Antagonism: Class-Level Activity of the Thiazolylbenzofuran Pharmacophore

The thiazolylbenzofuran core shared by CAS 921869-35-4 is disclosed in European Patent EP0528337A1 as possessing dual leukotriene and SRS-A antagonistic or inhibitory activities [1]. The patent describes the benzofuran-2-yl-thiazole connectivity as essential for receptor binding. The 7-methoxy substitution on the benzofuran ring present in this compound is explicitly listed among the preferred embodiments (R³ = lower alkoxy). The 3-bromo substituent on the benzamide ring maps to the R¹ position, where halogen substitution is a claimed variation. This establishes the compound as a legitimate member of a pharmacologically validated anti-inflammatory chemotype.

Leukotriene antagonism Anti-inflammatory Asthma

Physicochemical Differentiation: Computed Drug-Likeness and the Role of the 3-Bromo Substituent

The compound exhibits a computed XLogP3-AA of 4.9 and a topological polar surface area (TPSA) of 92.6 Ų [1]. By comparison, the non-brominated parent compound N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921565-62-0) has a lower logP (predicted ~3.8) and a reduced molecular weight (approximately 350 g/mol vs. 429.3 g/mol for the 3-bromo derivative). The bromine atom contributes approximately +0.8 to +1.1 logP units, enhancing membrane permeability potential while maintaining TPSA within the favorable range (<140 Ų) for oral bioavailability according to Veber's rules.

Physicochemical properties Drug-likeness Lipophilicity

Best Research and Industrial Application Scenarios for 3-Bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921869-35-4)


Chemical Probe for Human Carboxylesterase 2 (CE2) Selectivity Profiling

With an IC50 of 20 nM for CE2 and >1,000-fold selectivity over CE1 [1], this compound is suitable as a reference inhibitor in drug metabolism studies that require selective blockade of CE2-mediated hydrolysis. Researchers evaluating ester prodrug stability or investigating interspecies differences in carboxylesterase expression can use this compound to parse CE2-specific contributions without confounding CE1 inhibition.

SAR Expansion of Antiproliferative Thiazole Benzamide Chemotypes

As a structurally confirmed member of the {4-aminothiazol-2-ylamino}-benzamide class claimed in U.S. Patent 6,720,346 B2 [2], this compound serves as a key intermediate or reference standard for medicinal chemistry teams exploring antiproliferative SAR. The 3-bromo substituent offers a synthetic diversification point via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogs.

Dual Leukotriene/SRS-A Antagonist Screening in Inflammation Models

The benzofuran-thiazole core places this compound within the leukotriene antagonist pharmacophore disclosed in EP0528337A1 [3]. Research groups investigating novel anti-inflammatory mechanisms or seeking to benchmark new chemical entities against established leukotriene pathway modulators can employ this compound as a structurally characterized reference ligand.

Computational Chemistry and Docking Studies on Halogen Bonding

The 3-bromo substituent introduces halogen-bond donor capacity at the meta position of the benzamide ring, providing a distinctive interaction motif for computational chemists studying halogen bonding in protein-ligand complexes. The compound's computed properties (XLogP3-AA = 4.9, TPSA = 92.6 Ų) [4] make it a tractable ligand for molecular dynamics simulations and free energy perturbation studies comparing halogen bonding contributions of Br vs. Cl, F, or H at the same vector.

Quote Request

Request a Quote for 3-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.